molecular formula C6H6O4 B102640 3-Acetyloxolane-2,4-dione CAS No. 16690-05-4

3-Acetyloxolane-2,4-dione

Cat. No. B102640
CAS RN: 16690-05-4
M. Wt: 142.11 g/mol
InChI Key: UTPJNKOOYLEGQU-UHFFFAOYSA-N
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Description

3-Acetyloxolane-2,4-dione is a chemical compound with the molecular formula C6H6O4 . It contains a total of 16 bonds, including 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, and 2 aliphatic ketones .


Synthesis Analysis

The synthesis of 3-Acetyloxolane-2,4-dione or similar compounds often involves complex chemical reactions. For instance, a study describes the synthesis of substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones using morpholine as a catalyst . Another study discusses the N-arylation of imides, a significant reaction in the synthesis of biologically active thiazolidine-2,4-dione derivatives .


Molecular Structure Analysis

The molecular structure of 3-Acetyloxolane-2,4-dione is characterized by a five-membered ring, an aliphatic ester, and two aliphatic ketones . It also contains 3 double bonds and 1 rotatable bond .

Scientific Research Applications

Spectroscopic Investigation

  • 3-Acetyloxolane-2,4-dione, identified as 2-acetyltetronic acid (ATA), has been studied for its vibrational spectra in various aggregate states. Research involving quantum chemical calculations reveals insights into the tautomeric forms of ATA, providing valuable information on its thermodynamic stability and structural dynamics (Avakyan et al., 1995).

Chemical Synthesis and Isotherms

  • Studies on 3-tetradecylpentane-2,4-dione, prepared by alkylation of acetylacetone, focus on its structural confirmation through IR, NMR spectroscopy, and mass-spectrometry. The compression isotherms of its Lengmuir monolayers offer insights into the tautomeric form of the compound, contributing to our understanding of chemical structure and behavior (Sokolov et al., 2010).

Corrosion Inhibition

  • Ketene dithioacetal derivatives of pentane-2,4-dione have been synthesized and analyzed for their ability to inhibit copper corrosion in nitric acid solutions. This research explores the efficiency of these compounds in decreasing corrosion rates, their adsorption behavior on copper surfaces, and the formation of protective films, demonstrating their potential as cathodic inhibitors (Fiala et al., 2007).

Condensation Reactions and Derivatives

  • Research on the condensation of 1,3-dicarbonyl compounds like acetylacetone with aldehydes highlights the synthesis of various 2-methylene-1,3-dicarbonyl compounds derivatives. This study emphasizes the significance of mild reaction conditions in organic synthesis (蔡一誠, 2010).

Hydrogen Bond Strength in Derivatives

  • Investigations into the molecular structure and hydrogen bond strength of derivatives like 3-(methylthio)pentane-2,4-dione offer valuable insights into the effects of substitution on hydrogen bond strength and molecular vibrations, contributing to a deeper understanding of chemical interactions (Tayyari et al., 2008).

Future Directions

The future directions for research on 3-Acetyloxolane-2,4-dione and similar compounds could involve further exploration of their synthetic chemistry, given their presence in pharmacologically dynamic natural products and powerful agrochemicals . Additionally, their wide range of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects, suggests potential for therapeutic applications .

properties

IUPAC Name

3-acetyloxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3(7)5-4(8)2-10-6(5)9/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJNKOOYLEGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937255
Record name 3-Acetyloxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyloxolane-2,4-dione

CAS RN

16690-05-4
Record name 3-Acetyltetronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyloxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VG Avakyan, VV Gromak, AE Yatsenko… - Russian chemical …, 1995 - Springer
Vibratonal spectra of 2-acetyltetronic acid (ATA) (3-acetyloxolane-2,4-dione) were investigated in different aggregate states.Ab initio quantum chemical calculations (3-21G basis set) of …
Number of citations: 10 link.springer.com

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